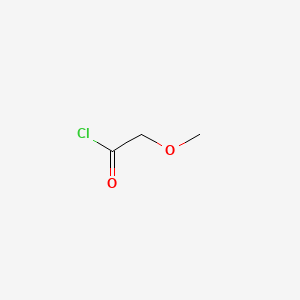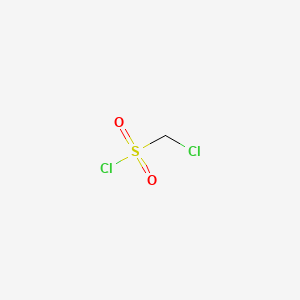
2-(3,4-Dichlorophenoxy)propanoic acid
Descripción general
Descripción
2-(3,4-Dichlorophenoxy)propanoic acid, also known as Dichlorprop, is a synthetic herbicide used for weed control in various crops. It was first introduced in the 1940s and has since been widely used in agriculture. The chemical structure of Dichlorprop consists of a propanoic acid group attached to a 3,4-dichlorophenoxy group.
Aplicaciones Científicas De Investigación
Herbicidal Activity and Plant Physiology
2-(3,4-Dichlorophenoxy)propanoic acid, a chemical similar to dichlofop-methyl, exhibits selective herbicidal activity, particularly effective against wild oat in wheat. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits IAA-stimulated elongation in oat and wheat coleoptile segments, indicating its role as an auxin antagonist. Additionally, its metabolite, dichlofop, was shown to inhibit root growth in wild oat but not wheat, suggesting a distinct mode of action for each biologically active form of the compound (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Environmental Toxicology
Research on the exposure of forestry workers to herbicides including dichlorprop (similar to 2-(3,4-Dichlorophenoxy)propanoic acid) has been conducted. Lavy et al. (1987) monitored urine samples of forestry workers applying 2,4-D and dichlorprop, finding variations in absorbed doses based on application methods and safety precautions. This study provides insights into occupational exposure and safety measures (Lavy, Mattice, Marx, & Norris, 1987).
Impact of Acid Rain and Herbicides on Crops
Larsen (1985) investigated the effects of acid rain and 2,4-DP on crops, noting that acid rain at lower pH levels enhanced the herbicidal symptoms caused by 2,4-DP and affected plant growth. This study is significant for understanding the combined environmental impacts of acid rain and herbicides on agricultural plants (Larsen, 1985).
Bioactivity of CuII-Herbicide Complexes
Research by Psomas et al. (1998) on the bioactivity of Copper complexes with herbicides, including 2,4-DP, revealed insights into their structure and antimicrobial efficiency. This research contributes to understanding the potential use of herbicide-metal complexes in agriculture (Psomas et al., 1998).
Enantioselectivity in Kinetic Resolution
Cipiciani, Cittadini, and Fringuelli (1998) conducted research on improving the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This study is important for understanding the application of biocatalysis in producing specific enantiomers of herbicides, which could have implications for their activity and environmental impact (Cipiciani, Cittadini, & Fringuelli, 1998).
Adsorption and Removal from Water
Research by Kamaraj et al. (2015) focused on the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. Their findings offer a potential method for removing such herbicides from water, contributing to environmental protection and water purification efforts (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).
Detection in Food and Biological Samples
Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, in apple juice samples. This method is crucial for monitoring food safety and ensuring compliance with regulatory standards (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2005).
Metabolism in Plants
Hill, Todd, and Stobbe (1980) explored the metabolism of diclofop-methyl in wild oat and its interaction with 2,4-D. Their findings help to understand the herbicidal mechanisms and resistance development in plants, which is vital for effective weed management (Hill, Todd, & Stobbe, 1980).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPAGODSEBNAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954690 | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)propanoic acid | |
CAS RN |
3307-41-3 | |
| Record name | 3,4-DP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)






